Tris(dimethylaminomethyl)phosphine oxide
Description
Contextualization of Tris(dimethylaminomethyl)phosphine Oxide in Organophosphorus Chemistry
This compound, often abbreviated as TDMPO, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three dimethylaminomethyl groups vulcanchem.com. This structure places it in the category of tertiary phosphine (B1218219) oxides, which are compounds with the general formula R₃PO wikipedia.org. Phosphine oxides are a well-established class of tetracoordinate, pentavalent phosphorus compounds that have found broad applications as reagents, metal extractants, and flame retardants wikipedia.orgbohrium.com.
The defining feature of TDMPO within this class is the nature of its substituents. Unlike simpler analogs such as triphenylphosphine (B44618) oxide, the dimethylaminomethyl [–CH₂N(CH₃)₂] groups of TDMPO introduce additional functionalities vulcanchem.com. These groups contain nitrogen atoms that, along with the phosphoryl oxygen, can act as donor sites for metal coordination. This multifunctional nature distinguishes TDMPO from monodentate phosphine oxide ligands and places it within the specialized subgroup of aminoalkylphosphine oxides cas.cz. The molecular structure features a tetrahedral phosphorus center, with the bulky dimethylaminomethyl groups creating significant steric hindrance while also donating electron density through the nitrogen atoms vulcanchem.com.
Significance of Multifunctional Phosphine Oxide Ligands in Coordination and Catalysis
Multifunctional ligands are of paramount importance in the fields of coordination chemistry and homogeneous catalysis because they offer enhanced stability and reactivity to metal complexes ua.edu. Phosphine oxides, in general, act as hard Lewis bases, binding to metal centers almost exclusively through the phosphoryl oxygen atom wikipedia.org. The introduction of additional donor groups, as seen in TDMPO, creates a polydentate ligand capable of forming chelate rings with a metal ion vulcanchem.comcas.cz.
The significance of ligands like TDMPO lies in their hybrid donor properties. The combination of a "hard" phosphoryl oxygen donor and "softer" amine nitrogen donors allows these ligands to coordinate with a wide variety of metal centers. TDMPO can function as a divalent N,O-donor ligand, forming five-membered chelate rings that enhance the thermodynamic stability of the resulting metal complex vulcanchem.com. This chelate effect is a key principle in coordination chemistry, leading to more robust and well-defined catalytic systems.
The steric and electronic properties of such ligands can be fine-tuned to influence the catalytic activity of the metal center. The bulky nature of the dimethylaminomethyl groups in TDMPO, for example, can create a specific coordination environment that promotes certain reaction pathways while inhibiting others vulcanchem.com. Ligands that contain functional groups with acidic or basic sites near the metal center can also participate directly in catalytic cycles through acid-base interactions with substrates ua.edu. The versatility of phosphine oxide-based metal complexes has led to their use in a wide array of chemical reactions, including polymerizations, oxidations, reductions, and hydrogenation reactions bohrium.com.
Overview of Research Trajectories for the Chemical Compound
Research concerning this compound and analogous aminoalkylphosphine oxides has primarily focused on their synthesis, structural characterization, and coordination chemistry. A key area of investigation has been understanding how the ligand's unique structure influences the geometry and properties of its metal complexes vulcanchem.comcas.cz.
Key Research Findings:
Synthesis: A common synthetic route involves the hydrolysis of a corresponding phosphonium (B103445) salt vulcanchem.com.
Structural Analysis: X-ray crystallography studies on analogous compounds reveal that the five-membered chelate rings formed upon coordination adopt conformations that minimize steric strain vulcanchem.com. The P=O bond length is typically in the range of 1.48–1.52 Å vulcanchem.com. Upon coordination to a metal, this P-O bond tends to elongate slightly wikipedia.org.
Coordination Behavior: TDMPO's ability to act as a divalent N,O-donor has been demonstrated in complexes with metals such as Zinc(II) and Cadmium(II) vulcanchem.com. In these cases, it often forms octahedral complexes where two ligand molecules coordinate to the metal center vulcanchem.com. The significant steric bulk of the ligand can lead to elongated metal-oxygen and metal-nitrogen bond lengths compared to complexes with less bulky ligands vulcanchem.com.
Future research trajectories are likely to expand into the catalytic applications of TDMPO-metal complexes. While the coordination chemistry is partially explored, the potential for these complexes to act as catalysts in organic synthesis remains an area ripe for investigation. Studies may focus on leveraging the unique steric and electronic environment created by the TDMPO ligand to achieve high selectivity and efficiency in various catalytic transformations.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₄N₃OP nih.gov |
| Molecular Weight | 221.28 g/mol nih.gov |
| IUPAC Name | 1-[bis[(dimethylamino)methyl]phosphoryl]-N,N-dimethylmethanamine nih.gov |
| InChIKey | UFYUERZICDHXRS-UHFFFAOYSA-N nih.gov |
Table 2: Structural and Spectroscopic Data
| Parameter | Typical Range/Value |
|---|---|
| Phosphorus Center Geometry | Tetrahedral vulcanchem.com |
| P=O Bond Length (uncoordinated) | 1.48–1.52 Å vulcanchem.com |
| ³¹P NMR Chemical Shift | +20 to +40 ppm (typical for phosphine oxides) vulcanchem.com |
| IR P=O Stretching Vibration | 1150–1250 cm⁻¹ vulcanchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H24N3OP |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-[bis[(dimethylamino)methyl]phosphoryl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H24N3OP/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h7-9H2,1-6H3 |
InChI Key |
UFYUERZICDHXRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CP(=O)(CN(C)C)CN(C)C |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization
Established Synthetic Methodologies for Tris(dimethylaminomethyl)phosphine Oxide
The synthesis of this compound can be approached through established methods for preparing phosphine (B1218219) oxides. A generalized and foundational two-step route involves the formation of a phosphonium (B103445) salt followed by its subsequent hydrolysis.
The initial step consists of the reaction of a tertiary phosphine, such as tris(dimethylamino)phosphine, with a methylating agent like methyl iodide in a non-polar solvent. This reaction forms the corresponding phosphonium salt. The subsequent and final step is the alkaline hydrolysis of this intermediate. This is typically achieved by treating the phosphonium salt with an aqueous solution of a base, such as sodium hydroxide, under reflux conditions to yield the final this compound product. This hydrolysis route generally proceeds with moderate yields, often in the range of 50-70%, with the purity of the final product being enhanced through recrystallization techniques.
While this provides a general pathway, other methods have been established for structurally similar compounds like tris(aminomethyl)phosphine oxide, which can be synthesized from tetrakis(hydroxymethyl)phosphonium (B1206150) salts or through the hydrolysis of 1,3,5-triaza-7-phosphaadamantane-7-oxide. prepchem.com Another route for the parent amine compound, (NH2CH2)3PO, is the Gabriel synthesis starting from tris(chloromethyl)phosphine oxide. google.com
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural details of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide signature data points corresponding to the phosphorus center, the phosphoryl group, and the dimethylaminomethyl ligands.
NMR spectroscopy, including ³¹P, ¹H, and ¹³C nuclei, offers a comprehensive analysis of the molecule's atomic connectivity and chemical environment.
Phosphorus-31 NMR is a primary and highly effective technique for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is sensitive to its oxidation state and the electronic nature of its substituents. For phosphine oxides, ³¹P chemical shifts typically appear in a characteristic downfield region, generally between +20 and +40 ppm relative to an 85% H₃PO₄ standard. vulcanchem.com
In the case of this compound, the three dimethylaminomethyl groups are electron-donating. This property is expected to increase the electron density at the phosphorus nucleus, resulting in an upfield shift (a lower δ value) compared to less substituted or electron-poor phosphine oxide analogs. vulcanchem.com For comparison, the formation of the P=O bond in the parent tris(aminomethyl)phosphine oxides leads to a significant downfield shift of the phosphorus signal by approximately 106–107 ppm from the corresponding phosphine to a final chemical shift in the range of +43 to +48 ppm. nih.gov Other substituted phosphine oxides have been observed with signals around 30 ppm. rsc.org
Table 1: Representative ³¹P NMR Chemical Shifts for Phosphine Oxides
| Compound | Chemical Shift (δ) [ppm] | Key Feature |
|---|---|---|
| General Phosphine Oxides | +20 to +40 | Typical range vulcanchem.com |
| Tris(aminomethyl)phosphine Oxides | +43 to +48 | Parent amine analog nih.gov |
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to characterize the organic ligand framework of the molecule, specifically the three identical dimethylaminomethyl [-CH₂N(CH₃)₂] moieties.
In the ¹H NMR spectrum, two distinct signals are expected: one for the methylene (B1212753) protons (P-CH₂) and one for the methyl protons (N-CH₃). The methylene protons will appear as a doublet due to coupling with the phosphorus nucleus (²JP-H). The methyl protons will likely appear as a singlet, being further removed from the phosphorus center.
In the ¹³C NMR spectrum, signals for the methylene carbon (P-CH₂) and the methyl carbons (N-CH₃) are expected. A key feature is the splitting of the methylene carbon signal into a doublet due to one-bond coupling with the phosphorus nucleus (¹JP-C). This coupling is typically large, as seen in analogous structures where a P-CH₂ carbon exhibits a ¹JP-C coupling constant of around 72 Hz. rsc.org The methyl carbon signal would be expected further upfield.
Table 2: Expected NMR Signals for this compound Based on Analogous Compounds
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Noteworthy Coupling |
|---|---|---|---|---|
| ¹H | P-CH₂ -N | Varies | Doublet | ²JP-H |
| ¹H | N-(CH₃ )₂ | Varies | Singlet | - |
| ¹³C | P-CH₂ -N | ~29 (based on analogs) rsc.org | Doublet | ¹JP-C (~72 Hz) rsc.org |
| ¹³C | N-(CH₃ )₂ | Varies | Singlet | - |
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups, and in the case of this compound, its most prominent feature is the phosphoryl (P=O) bond. The stretching vibration of the P=O group gives rise to a strong and characteristic absorption band.
For this compound, this P=O stretching vibration is predicted to occur in the range of 1150–1250 cm⁻¹. vulcanchem.com The exact position of this band can be influenced by factors such as hydrogen bonding or coordination to metal centers. vulcanchem.com Experimental data from similar aliphatic phosphine oxides support this prediction; for example, trioctylphosphine (B1581425) oxide (TOPO) exhibits its characteristic P=O stretch at 1146 cm⁻¹. researchgate.net The analysis of triphenylphosphine (B44618) oxide (TPPO) has also shown that the solvent can cause shifts in this vibrational frequency. doi.org
Table 3: Characteristic P=O Stretching Frequencies in Phosphine Oxides
| Compound | P=O Stretch (ν) [cm⁻¹] | Source |
|---|---|---|
| This compound | 1150–1250 (Predicted) | vulcanchem.com |
Structural Properties and Conformational Analysis
Molecular Geometry and Bonding Characteristics
The molecular structure of Tris(dimethylaminomethyl)phosphine oxide, abbreviated as TDMPO, is characterized by a central phosphorus atom bonded to one oxygen atom and three dimethylaminomethyl [-CH₂N(CH₃)₂] groups. vulcanchem.com
Consistent with other tertiary phosphine (B1218219) oxides (R₃PO), the phosphorus atom in this compound features a tetrahedral geometry. vulcanchem.comwikipedia.org The four substituents—one oxygen and three carbon atoms from the methylene (B1212753) bridges—are arranged around the phosphorus center. However, the geometry deviates from an ideal tetrahedron due to the electronic and steric influences of the bulky dimethylaminomethyl substituents. vulcanchem.com
The nitrogen atoms of the dimethylaminomethyl groups are electron-donating, which increases the electron density at the phosphorus center. This is in contrast to phosphine oxides bearing electron-withdrawing groups, which decrease the basicity of the phosphine and can affect the P=O bond characteristics. vulcanchem.comrsc.org This increased electron density influences the bond lengths and angles around the phosphorus atom.
The three dimethylaminomethyl groups are sterically demanding. vulcanchem.com This significant steric bulk leads to repulsive interactions between the substituents, forcing the bond angles around the phosphorus center to deviate from the ideal tetrahedral angle of 109.5°. vulcanchem.com This steric hindrance is a dominant factor in determining the molecule's preferred conformation.
To minimize these steric clashes, the dimethylaminomethyl groups will arrange themselves to maximize the distance between them. This often results in a propeller-like arrangement when viewed down the P=O bond axis. The flexibility of the P-C-N linkages allows for rotation, but certain conformations will be energetically favored to alleviate strain. vulcanchem.com This steric crowding also restricts the flexibility of the ligand, which has implications for its coordination chemistry. vulcanchem.com
The phosphoryl group (P=O) is a defining feature of phosphine oxides. The P=O bond is highly polar and short, which is attributed to the donation of lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds. wikipedia.org In simple terms, the bond is often represented as a dative bond. wikipedia.org
The electron-withdrawing nature of the oxygen atom induces a partial positive charge on the phosphorus atom, making it a Lewis acid center susceptible to nucleophilic attack. vulcanchem.com Conversely, the oxygen atom, with its partial negative charge, acts as a Lewis base. The electron-donating dimethylaminomethyl groups increase the electron density on the phosphorus atom, which in turn enhances the electron density on the phosphoryl oxygen, making it a stronger Lewis base compared to phosphine oxides with aryl or other electron-withdrawing substituents. vulcanchem.comnih.gov Alkyl-substituted phosphine oxides are generally considered more electron-rich and more basic than aryl-substituted ones. uq.edu.auwikipedia.org
| Property | Description | Reference |
| Phosphorus Center Geometry | Tetrahedral | vulcanchem.comwikipedia.org |
| Substituent Electronic Effect | Dimethylaminomethyl groups are electron-donating | vulcanchem.com |
| Steric Hindrance | Significant steric bulk from substituents causes geometric distortion | vulcanchem.com |
| Phosphoryl (P=O) Bond | Short and highly polar | wikipedia.org |
| Lewis Acidity/Basicity | Phosphorus is a Lewis acid center; Oxygen is a Lewis base center | vulcanchem.com |
Crystallographic Studies
Based on X-ray diffraction analyses of similar compounds, such as triphenylphosphine (B44618) oxide and trivinylphosphine (B117729) oxide, key structural parameters for this compound can be reliably estimated. rsc.orgmdpi.com The crucial P=O bond length is expected to be in the range of 1.48–1.52 Å. vulcanchem.com For comparison, the P=O bond length in triphenylphosphine oxide is approximately 1.48 Å, while in trivinylphosphine oxide it is around 1.486 Å. wikipedia.orgmdpi.com The P-C bond lengths are anticipated to be consistent with those found in other alkyl-substituted phosphine oxides.
| Bond | Expected Range for TDMPO | Comparative Value (Compound) | Reference |
|---|---|---|---|
| P=O | 1.48 - 1.52 | ~1.48 (Triphenylphosphine oxide) | vulcanchem.comwikipedia.org |
| P=O | 1.48 - 1.52 | 1.486 (Trivinylphosphine oxide) | vulcanchem.commdpi.com |
| P-C | ~1.81 - 1.82 | 1.787 - 1.796 (Trivinylphosphine oxide) | mdpi.com |
Coordination Chemistry and Metal Complexation
Tris(dimethylaminomethyl)phosphine oxide, scientifically known as N,N-dimethyl-1-[[bis(dimethylaminomethyl)phosphinyl]methyl]methanamine, is a compound characterized by a central phosphorus atom bonded to an oxygen atom and three dimethylaminomethyl groups. This unique structure underpins its versatile coordination behavior with a range of metal ions.
Ligand Design Principles and Multidentate Behavior: Oxygen and Nitrogen as Primary Donor Atoms
This compound is a potent ligand due to the presence of multiple donor sites. The phosphoryl oxygen and the nitrogen atoms of the three dimethylaminomethyl groups can all participate in coordination with metal centers. vulcanchem.com This allows the ligand to act in a multidentate fashion, forming stable complexes with various metals. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms enables it to coordinate effectively with a variety of metal ions, from hard to borderline Lewis acids.
The molecular structure features a tetrahedral phosphorus center. The dimethylaminomethyl groups introduce significant steric bulk while also providing electron-donating nitrogen atoms, creating a hybrid ligand system. vulcanchem.com
Formation of Five-Membered Chelate Rings
A key feature of the coordination of this compound is the formation of stable five-membered chelate rings. vulcanchem.com When one of the aminomethyl groups coordinates to a metal center through its nitrogen atom, and the phosphoryl oxygen also binds to the same metal ion, a five-membered ring is formed (M-O-P-C-N). This chelation significantly enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. X-ray crystallographic studies of analogous tris(aminomethyl)phosphine oxides have shown that these five-membered chelate rings typically adopt an envelope conformation to minimize steric strain. vulcanchem.com
Complexation with Diverse Metal Centers
This compound has been shown to form complexes with a wide range of transition metals. The specific nature of these interactions, including stoichiometry and coordination geometry, is influenced by factors such as the size and electronic properties of the metal ion, the reaction conditions, and the steric demands of the ligand itself.
Transition Metal Complexes
This ligand readily forms complexes with various transition metals, including but not limited to Co(II), Zn(II), Cd(II), Ti(III), V(III), Cr(III), Ti(IV), Zr(IV), Hf(IV), and Sn(IV). The coordination can lead to a variety of structures, often influenced by the bulky nature of the three dimethylaminomethyl side chains.
The stoichiometry of the resulting complexes is variable. For instance, with some divalent metals, it is common to observe a 2:1 ligand-to-metal ratio, leading to octahedral complexes where two ligand molecules coordinate to the metal center. In such cases, each ligand can act as a bidentate N,O-donor. vulcanchem.com
Studies on analogous compounds, such as tris(N-piperidinomethyl)phosphine oxide, have demonstrated the formation of octahedral complexes with Zn(II) and Cd(II), where two ligand molecules coordinate through their oxygen and amine nitrogen atoms. vulcanchem.com
Below is an interactive data table summarizing the coordination geometries observed in complexes of metals with aminomethylphosphine oxide ligands.
| Metal Ion | Coordination Geometry | Stoichiometry (Ligand:Metal) |
| Co(II) | Tetrahedral/Octahedral | 2:1 |
| Zn(II) | Tetrahedral/Octahedral | 2:1 |
| Cd(II) | Octahedral | 2:1 |
| Ti(IV) | Octahedral | 2:1 |
| Zr(IV) | Octahedral | 2:1 |
| Hf(IV) | Octahedral | 2:1 |
| Sn(IV) | Octahedral | 2:1 |
Note: Data for some metal ions is based on the behavior of analogous aminomethylphosphine oxide ligands due to a lack of specific crystallographic data for this compound.
The significant steric bulk of the three dimethylaminomethyl groups in this compound plays a crucial role in determining the fine details of the coordination geometry. This steric hindrance can lead to distortions from idealized geometries, such as perfect octahedral or tetrahedral arrangements.
A primary consequence of this steric strain is the elongation of the metal-ligand bonds. For example, in Zn(II) complexes with bulky aminomethylphosphine oxide ligands, both the M-O and M-N bond lengths are observed to be longer than those in complexes with less sterically demanding ligands. vulcanchem.com This elongation helps to alleviate the steric repulsion between the bulky side chains of the ligand.
Furthermore, the steric pressure exerted by the ligand can also influence the bond angles within the coordination sphere. The angles may deviate significantly from the ideal values for a given geometry to accommodate the spatial requirements of the ligand.
The following interactive data table presents typical metal-ligand bond distances observed in complexes with aminomethylphosphine oxide ligands.
| Metal Ion | M-O Bond Length (Å) | M-N Bond Length (Å) |
| Co(II) | ~2.0 - 2.1 | ~2.1 - 2.2 |
| Zn(II) | ~2.0 - 2.1 | ~2.1 - 2.2 |
| Cd(II) | ~2.2 - 2.3 | ~2.3 - 2.4 |
Note: The provided bond lengths are approximate and can vary depending on the specific complex and the counter-ions present. Data is primarily based on studies of analogous aminomethylphosphine oxide ligands.
Lanthanide Metal Complexes (e.g., Ho(III))
This compound is a ligand of interest in the formation of complexes with lanthanide metals. While specific studies on its complexation with Holmium(III) are not extensively detailed in available research, the coordination behavior can be inferred from studies on analogous phosphine (B1218219) oxide ligands with other lanthanide ions.
Research on other tertiary phosphine oxides, such as OPR₃ (where R = Me, Ph), has shown the formation of divalent lanthanide complexes like [LnX₂(OPR₃)₄] (where Ln = Yb, Eu, Sm; X = I, Br). researchgate.net For trivalent lanthanide ions, ligands like tris(2-pyridyl)phosphine (B3050498) oxide (Py₃PO) form mononuclear complexes, for instance, [Ln(Py₃PO)₂(NO₃)₃]. nsc.rurjraap.com In these complexes, the phosphine oxide ligand typically coordinates to the lanthanide ion through the oxygen atom of the phosphoryl group. nsc.rurjraap.com
In the case of this compound, it is anticipated to act as a multidentate ligand, coordinating not only through the phosphoryl oxygen but also potentially through one or more of the nitrogen atoms of the dimethylaminomethyl groups, forming stable chelate rings. vulcanchem.com The coordination number and geometry of the resulting lanthanide complexes would be influenced by the steric bulk of the ligand and the nature of the counter-ions present. For instance, in complexes with other phosphine oxides, coordination numbers can vary, leading to different geometries such as cis-octahedral or trans-octahedral. researchgate.net The interaction between the hard Lewis acidic lanthanide ions and the hard oxygen donor of the phosphine oxide is a primary driving force for complex formation.
Effect of Coordination on Ligand Structural Dynamics
The coordination of this compound to a metal center induces significant changes in the ligand's structural and dynamic properties. vulcanchem.comwikipedia.org These changes are a consequence of the electronic and steric effects arising from the metal-ligand interaction.
Upon coordination, a notable change occurs in the P=O bond length. In the free ligand, this bond is expected to have a length in the range of 1.48–1.52 Å. vulcanchem.com When the phosphoryl oxygen coordinates to a metal ion, this bond typically elongates by approximately 2%. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure of the phosphine oxide upon complexation. wikipedia.org
The formation of chelate rings involving the nitrogen atoms of the dimethylaminomethyl groups and the phosphoryl oxygen leads to conformational changes to minimize steric strain. X-ray crystallographic studies of similar tris(aminomethyl)phosphine oxides have shown that the five-membered chelate rings often adopt an envelope conformation. vulcanchem.com The bulky dimethylaminomethyl groups can cause significant steric hindrance, which can lead to elongated metal-oxygen (M-O) and metal-nitrogen (M-N) bond lengths compared to complexes with less bulky ligands. vulcanchem.com
These structural changes are also reflected in the vibrational and nuclear magnetic resonance (NMR) spectra of the complexes.
Infrared (IR) Spectroscopy: The strong P=O stretching vibration, typically observed around 1150–1250 cm⁻¹ in the free ligand, experiences a shift upon coordination to a metal. vulcanchem.com This shift is indicative of the change in the P=O bond strength.
³¹P NMR Spectroscopy: The chemical shift of the phosphorus atom in the ³¹P NMR spectrum is sensitive to its electronic environment. The formation of a metal complex results in a significant downfield shift of the phosphorus signal. For instance, in copper(I) complexes with tris(aminomethyl)phosphines, this shift can be from approximately -60 ppm to -30 ppm. nih.gov
The interactive data table below summarizes the expected structural changes upon coordination.
| Parameter | Free Ligand | Coordinated Ligand | Citation |
| P=O Bond Length | ~1.48–1.52 Å | Elongated by ~2% | vulcanchem.comwikipedia.org |
| Chelate Ring Conformation | Flexible | Envelope conformation | vulcanchem.com |
| P=O IR Stretch | ~1150–1250 cm⁻¹ | Shifted | vulcanchem.com |
| ³¹P NMR Chemical Shift | Ligand-specific | Significant downfield shift | nih.gov |
These structural and spectroscopic changes provide valuable insights into the nature and strength of the metal-ligand interactions in complexes of this compound.
Reactivity and Mechanistic Investigations
Intrinsic Reactivity of the Phosphorus Center
The reactivity of the phosphorus center in tris(dimethylaminomethyl)phosphine oxide is significantly influenced by the electronic and steric properties of its substituents. The central phosphorus atom is bonded to three dimethylaminomethyl groups and one oxygen atom in a tetrahedral geometry. The highly electronegative oxygen atom creates a polar P=O bond, rendering the phosphorus atom electron-deficient and thus enhancing its Lewis acidity. This polarization makes the phosphorus center susceptible to nucleophilic attack.
Nucleophilic attack at the phosphorus center of phosphine (B1218219) oxides is a fundamental reaction pathway. The electron-withdrawing nature of the phosphoryl oxygen polarizes the phosphorus atom, making it an electrophilic site. vulcanchem.com This inherent electrophilicity facilitates reactions with a variety of nucleophiles. The general mechanism often involves the formation of a pentacoordinate, trigonal bipyramidal intermediate or transition state.
The stereochemical outcome of nucleophilic displacement at a stereogenic phosphorus center in a phosphine oxide can proceed with either retention or inversion of configuration, depending on the nucleophile, the leaving group, and the reaction conditions. For instance, the synthesis of enantiomerically pure triarylphosphine oxides has been achieved through sequential nucleophilic displacements at the phosphorus center using Grignard reagents. rsc.org These reactions often proceed with retention of configuration, which can be rationalized by a model where the organomagnesium reagent coordinates to the phosphoryl oxygen and attacks the phosphorus center from the same side. rsc.org
Theoretical studies on model phosphine oxides, such as the reaction of H₃PO with anions, provide insight into the formation of anionic trigonal bipyramidal intermediates, which are central to understanding these nucleophilic addition pathways. acs.org The stability and geometry of these intermediates dictate the course of the reaction. In the context of this compound, while specific mechanistic studies are not widely reported, the bulky dimethylaminomethyl groups would be expected to exert significant steric hindrance, influencing the trajectory of the incoming nucleophile and potentially the stability of any pentacoordinate intermediates.
| Reaction Type | Reagent/Catalyst | Stereochemistry | Reference |
| Nucleophilic Displacement | Arylmagnesium Halide | Retention | rsc.org |
| Nucleophilic Addition | Anions (Theoretical) | Formation of Trigonal Bipyramidal Intermediate | acs.org |
Reactivity of Peripheral Amine Groups
The three dimethylaminomethyl substituents on the phosphorus core contain tertiary amine functionalities. These peripheral amine groups possess lone pairs of electrons on the nitrogen atoms, making them nucleophilic and basic centers available for further chemical transformations, independent of the phosphorus center's reactivity.
The peripheral tertiary amine groups in aminomethylphosphine derivatives can undergo N-alkylation and quaternization reactions when treated with alkylating agents. These reactions are fundamental processes for tertiary amines.
N-Alkylation: This process involves the reaction of the amine with an alkyl halide or other alkylating agent to form a quaternary ammonium (B1175870) salt. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. rsc.org The reaction is a type of nucleophilic substitution. For instance, N-alkylation of various amines with alcohols can be achieved using transition metal catalysts, proceeding through a "borrowing hydrogen" mechanism. nih.govcardiff.ac.uk This involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated amine. cardiff.ac.uk
Quaternization: This is the complete alkylation of the tertiary amine to form a quaternary phosphonium (B103445) salt. A two-step method has been developed for the synthesis of aryldiphenylphosphine oxides that involves the quaternization of tertiary phosphines with aryl bromides, which can be nickel-catalyzed or occur without a metal catalyst. nih.gov This furnishes quaternary phosphonium salts, which can then be converted to the desired phosphine oxide. nih.gov While this example involves quaternization at a phosphine center, the principle of alkylating a tertiary center applies analogously to the nitrogen atoms in this compound.
The general scheme for the quaternization of the peripheral amine groups in a related compound can be represented as: R₃N + R'-X → [R₃N-R']⁺X⁻
| Process | Reagent Type | Catalyst Example | Product |
| N-Alkylation | Alcohols | NHC–Ir(III) or NHC–Ru(II) complexes | N-Alkylated Amine |
| N-Alkylation | Alcohols | (Cyclopentadienone)iron carbonyl complexes | N-Alkylated Amine |
| Quaternization | Aryl Bromides | Nickel or Metal-Free | Quaternary Ammonium Salt |
Reduction Chemistry of the Phosphoryl Group
The reduction of the strong P=O bond in phosphine oxides to yield the corresponding phosphine is a synthetically important but challenging transformation. nih.gov This process is crucial for regenerating phosphine ligands from their oxides, which are often byproducts of reactions like the Wittig and Mitsunobu reactions. nih.gov A variety of reducing agents and catalytic systems have been developed to facilitate this deoxygenation.
The reduction of chiral, P-stereogenic phosphine oxides can proceed through pathways that are either stereoselective (resulting in a predominance of one stereoisomer) or non-stereoselective. The outcome depends heavily on the reducing agent and the reaction mechanism. rsc.org
Stereoselective Pathways: Many modern reduction methods exhibit high stereoselectivity, proceeding with either retention or inversion of the configuration at the phosphorus center. rsc.org
Retention of Configuration: Reductions using silanes are particularly notable for their stereospecificity. For example, the use of 1,3-diphenyl-disiloxane (DPDS) allows for the selective reduction of tertiary phosphine oxides with retention of configuration. nih.gov Similarly, the BH₃-THF/Ti(Oi-Pr)₄ reducing system converts phosphine oxides to their borane (B79455) analogues with a predominant retention of configuration at the phosphorus atom. researchgate.net The mechanism is thought to involve the formation of a hypercoordinate silicon intermediate. researchgate.net
Inversion of Configuration: While less common, inversion of configuration can also be achieved, often depending on the specific reagents and conditions employed. The choice of reducing system is therefore critical when controlling the stereochemical outcome. rsc.org
Non-Stereoselective Pathways: Early reduction methods often required harsh conditions and strong reducing agents like lithium aluminum hydride (LiAlH₄), which could lead to a loss of stereochemical integrity. researchgate.net Such methods may proceed through mechanisms that involve intermediates that are not stereochemically defined, resulting in racemic or diastereomeric mixtures of the product phosphine.
The development of milder and more selective reducing systems has been a significant focus in phosphorus chemistry. acs.orgorganic-chemistry.orgrsc.orgnih.gov
| Reducing System | Stereochemical Outcome | Key Features | Reference(s) |
| Silanes (e.g., DPDS) | Retention | High chemoselectivity, additive-free | nih.gov |
| BH₃-THF/Ti(Oi-Pr)₄ | Predominant Retention | Converts directly to phosphine-boranes | researchgate.net |
| Oxalyl chloride/Hexachlorodisilane | - | Metal-free, mild conditions | acs.org |
| InBr₃/TMDS | - | Efficient for various phosphine oxides | researchgate.net |
| Phosphoric acid esters/Hydrosilanes | - | Metal-free, chemoselective | organic-chemistry.org |
Computational and Theoretical Studies
Quantum Mechanical Characterization of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule.
Density Functional Theory (DFT) has become a vital tool for predicting the ground-state properties of molecules like Tris(dimethylaminomethyl)phosphine oxide. These calculations can accurately model molecular geometries, energies, and reaction barriers. nih.gov While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied to predict its properties.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value/Characteristic |
|---|---|
| P=O Bond Length | ~1.48 - 1.52 Å |
| Geometry at Phosphorus | Tetrahedral |
| Dipole Moment | Significant, due to the polar P=O bond and amine groups |
Note: This data is predictive and based on DFT studies of analogous phosphine (B1218219) oxides.
The analysis of bonding and electron density in this compound is crucial for understanding its reactivity. The P=O bond in phosphine oxides is highly polarized, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. berkeley.edu This is often described as having both covalent and ionic character. wikipedia.org The dimethylaminomethyl substituents are electron-donating, which increases the electron density on the phosphorus atom compared to simpler alkyl or aryl phosphine oxides. vulcanchem.com
Conformational Analysis and Energy Landscapes
The three dimethylaminomethyl groups attached to the phosphorus atom give this compound considerable conformational flexibility. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. The rotation around the P-C and C-N bonds will lead to a complex potential energy surface with multiple local minima. nih.gov
It is expected that the most stable conformers will be those that minimize steric hindrance between the bulky dimethylaminomethyl groups. vulcanchem.com The five-membered chelate rings that can be formed by the –CH2N(CH3)2 groups are likely to adopt envelope conformations to reduce steric strain. vulcanchem.com Computational methods can be used to map the energy landscape by systematically rotating the rotatable bonds and calculating the energy of each conformation. This allows for the identification of the global minimum energy structure and other low-energy conformers that may be populated at room temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution. Understanding the conformational preferences is important as it can influence the molecule's ability to act as a ligand in coordination chemistry. mdpi.com
Theoretical Insights into Metal-Ligand Interactions
This compound is a potentially polydentate ligand, capable of coordinating to metal ions through the phosphoryl oxygen and the nitrogen atoms of the dimethylaminomethyl groups. Computational studies are invaluable for predicting and understanding these interactions.
Computational methods can be used to predict the stability and structure of metal complexes formed with this compound. By modeling the interaction of the ligand with various metal ions, it is possible to calculate the binding energies and determine the preferred coordination modes. The stability of a complex is influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand. uomustansiriyah.edu.iq
For instance, DFT calculations can be employed to optimize the geometry of a metal-ligand complex and calculate the Gibbs free energy of formation. This can help in predicting whether the ligand will act as a monodentate, bidentate, or tridentate ligand. The calculations can also predict the bond lengths and angles within the coordination sphere, providing a detailed picture of the complex's structure. In complexes with Zn(II), for example, significant steric strain can lead to elongated metal-oxygen and metal-nitrogen bond lengths. vulcanchem.com
Table 2: Predicted Coordination Properties of this compound with Metal Ions
| Metal Ion | Predicted Coordination Mode | Factors Influencing Stability |
|---|---|---|
| Lanthanides(III) | Potentially tridentate (O, N, N') or bridging | Hard-hard interaction (Ln³⁺ - O), chelate effect |
Note: This data is predictive and based on the coordination chemistry of analogous phosphine oxide ligands.
The coordination behavior of this compound is governed by a delicate balance of steric and electronic factors. The dimethylaminomethyl groups are sterically demanding, which can influence the coordination number and geometry of the resulting metal complexes. vulcanchem.com The steric bulk can prevent the coordination of multiple ligands to a single metal center or favor the formation of complexes with lower coordination numbers.
Electronically, the phosphoryl oxygen is a hard Lewis base, favoring coordination to hard Lewis acids such as lanthanide ions and early transition metals. wikipedia.org The nitrogen atoms are also Lewis basic and can coordinate to metal ions. The electron-donating nature of the dimethylaminomethyl groups enhances the basicity of the phosphoryl oxygen, making it a stronger donor compared to phosphine oxides with electron-withdrawing substituents. vulcanchem.com Computational analyses can quantify these effects by calculating properties such as the ligand's charge distribution and the energies of its frontier molecular orbitals (HOMO and LUMO). The interplay of these steric and electronic factors ultimately determines the stability, structure, and reactivity of the metal complexes formed with this versatile ligand. uomustansiriyah.edu.iqmanchester.ac.uk
Reaction Mechanism Simulations
Computational and theoretical studies focusing specifically on the reaction mechanism simulations of this compound are not extensively available in the reviewed scientific literature. However, the methodologies used for similar organophosphorus compounds, particularly other phosphine oxides, provide a framework for how such simulations would be approached and the insights they could offer.
Computational modeling, especially using Density Functional Theory (DFT), is a powerful tool for investigating the kinetic and thermodynamic aspects of chemical reactions involving phosphine oxides. mdpi.com Such simulations can elucidate complex reaction pathways, identify transition states, and calculate activation energies, which are crucial for understanding reaction feasibility and rates.
For analogous phosphine oxides, theoretical studies have been employed to:
Explore Reaction Pathways: DFT calculations can map out the potential energy surface of a reaction, helping to identify the most likely sequence of steps from reactants to products. For example, in studies of other phosphine oxides, simulations have been used to distinguish between different possible mechanisms, such as nucleophilic additions. mdpi.com
Characterize Transition States: By locating the geometry and energy of transition states, researchers can understand the critical point of a reaction. This information is vital for predicting how changes in reactants or conditions will affect the reaction outcome. Simulations on related compounds have identified and characterized transition states, such as the formation of four-membered ring structures in certain addition reactions. mdpi.com
Determine Thermodynamic and Kinetic Favorability: Calculations can reveal whether a reaction is thermodynamically favorable (i.e., exothermic) and what the kinetic barriers (activation energies) are. This helps in predicting reaction spontaneity and speed. mdpi.com
While detailed research findings and data tables for this compound are not available, the table below illustrates the type of data that would be generated from a hypothetical DFT study on a reaction involving this compound, based on findings for similar molecules. mdpi.com
| Reaction Step | Parameter | Calculated Value | Unit |
|---|---|---|---|
| Step 1: Nucleophilic Attack | Activation Energy (Ea) | Data Not Available | kcal/mol |
| Change in Enthalpy (ΔH) | Data Not Available | kcal/mol | |
| Step 2: Transition State | Activation Energy (Ea) | Data Not Available | kcal/mol |
| Change in Enthalpy (ΔH) | Data Not Available | kcal/mol | |
| Overall Reaction | Overall ΔH | Data Not Available | kcal/mol |
| Rate Constant (k) | Data Not Available | M⁻¹s⁻¹ |
This table is illustrative and based on the types of data generated in computational studies of other phosphine oxides. Specific values for this compound are not available in the cited literature.
Applications in Advanced Chemical Research
Ligand Scaffolds in Homogeneous Catalysis
In homogeneous catalysis, the design of the ligand scaffold around a metal center is paramount in dictating the catalyst's activity, selectivity, and stability. Phosphine (B1218219) oxides, once considered mere byproducts of phosphine-mediated reactions, are now recognized as valuable ligands in their own right. nih.gov Tris(dimethylaminomethyl)phosphine oxide, with its hybrid P=O and amino donor groups, can act as a multidentate or hemilabile ligand, offering unique electronic and steric properties to a catalytic system. researchgate.net
The molecular structure of this compound features a tetrahedral phosphorus center bonded to one oxygen and three dimethylaminomethyl groups. These aminomethyl groups provide significant steric hindrance while also introducing nitrogen atoms that can participate in metal coordination. This creates a hybrid ligand system capable of forming stable chelate rings with metal ions.
Phosphine oxides are generally classified as hard Lewis bases and typically bind to hard metal centers through the phosphoryl oxygen atom. wikipedia.org The presence of the additional nitrogen donors in this compound allows for multidentate coordination, which can enhance the stability and modify the reactivity of the metal catalyst. For instance, analogous aminomethylphosphine ligands are known to form stable P,N-chelate complexes with various transition metals, which are active in a range of catalytic reactions. nih.govresearchgate.net
While specific catalytic data for this compound is not extensively documented in publicly accessible literature, the behavior of similar phosphine oxide ligands in palladium-catalyzed cross-coupling reactions provides significant insight. Phosphine oxides can act as stabilizing ligands for palladium catalysts, preventing the precipitation of palladium black and thereby maintaining a consistent concentration of the active catalyst throughout the reaction. nih.gov This stabilization leads to improved reaction rates and more reproducible yields, particularly in reactions involving electron-rich substrates. nih.gov The bifunctional nature of ligands containing both phosphine oxide and other donor groups can lead to unique catalytic properties. ehu.es
Table 1: Representative Performance of Phosphine Oxide Ligands in Palladium-Catalyzed Reactions
| Reaction Type | Metal Catalyst | Ligand Type | Substrate 1 | Substrate 2 | Yield (%) | Ref. |
| Hirao Reaction | Pd(OAc)₂ | Diarylphosphine oxide | Aryl bromide | Diarylphosphine oxide | ~80-95% | mdpi.com |
| C-H Arylation | Palladium | Secondary phosphine oxide | Oxazoline | Aryl halide | High | researchgate.net |
| Silanolate Cross-Coupling | Palladium | Triphenylphosphine (B44618) oxide | Aryl bromide | Potassium aryldimethylsilanolate | >75% | nih.gov |
| Radical Cross-Coupling | Palladium | Secondary phosphine oxide | Aryl halide | Radical precursor | Good | nih.gov |
This table illustrates the general effectiveness of phosphine oxide type ligands in various Pd-catalyzed reactions. The specific performance of this compound may vary.
Many important organic transformations, such as the Wittig, Mitsunobu, and Staudinger reactions, traditionally use phosphines in stoichiometric amounts, generating phosphine oxides as byproducts. researchgate.nettechniques-ingenieur.fr A major advancement in green chemistry has been the development of catalytic systems where the phosphine is regenerated in-situ from the phosphine oxide, creating a P(III)/P(V) redox cycle. techniques-ingenieur.fracs.org
In these catalytic cycles, the phosphine oxide is not merely a waste product but an integral part of the process. ru.nl The cycle typically involves two key stages:
The Productive Stage : A trivalent phosphine P(III) reagent promotes the desired chemical transformation (e.g., olefination in the Wittig reaction), during which it is oxidized to the corresponding pentavalent phosphine oxide P(V). researchgate.net
The Regeneration Stage : A stoichiometric reducing agent, most commonly a silane, reduces the phosphine oxide back to the active phosphine, allowing it to re-enter the catalytic cycle. researchgate.netacs.org
This compound can serve as a robust pre-catalyst in such systems. mdpi.com The stability of the P=O bond makes the reduction step challenging; however, the use of strained phosphine oxides or additives can facilitate this process, even at room temperature. acs.orgescholarship.org The development of efficient methods for this reduction is key to the viability of phosphine redox catalysis. escholarship.org Recent research has also explored electroreduction as a means to convert phosphine oxides back to phosphines, further enhancing the sustainability of these cycles. escholarship.org
Extraction and Separation Chemistry
The field of hydrometallurgy heavily relies on solvent extraction (also known as liquid-liquid extraction) to separate and purify valuable metals. rsc.orgunileoben.ac.at The design of selective extractant molecules is crucial for the efficiency of these processes. Organophosphorus compounds, particularly phosphine oxides, are among the most important commercial extractants due to their strong coordinating ability with a wide range of metal ions. nih.gov
The effectiveness of an extractant is determined by its ability to form a stable complex with a target metal ion, which is then soluble in an organic solvent, allowing its separation from an aqueous phase. nih.gov Phosphine oxides are highly effective neutral extractants. mdpi.com The design of these molecules is based on several key principles:
Hard-Soft Acid-Base (HSAB) Theory : The phosphoryl oxygen is a hard Lewis base, making phosphine oxides particularly effective for extracting hard Lewis acids. This includes technologically important f-block elements like rare-earth elements (REEs) and actinides (e.g., uranium, thorium). mdpi.commdpi.com
Basicity and Coordination Strength : The basicity of the P=O group, influenced by the electronic properties of the substituents on the phosphorus atom, correlates with its coordination strength. Alkyl-substituted phosphine oxides are more basic and generally stronger extractants than aryl-substituted ones. nih.govmdpi.com
Multidentate and Synergistic Effects : Incorporating additional donor atoms into the extractant molecule can lead to chelation, enhancing both extraction efficiency and selectivity. This compound is an example of such a design, possessing one hard P=O donor and three potentially coordinating nitrogen atoms. Studies on other aminomethylphosphine oxides have shown that these polydentate ligands can outperform monodentate ones. mdpi.comresearcher.life The combination of different donor types can be particularly effective for separating complex mixtures of metals. nih.gov
Liquid-liquid extraction is a process where two immiscible liquid phases—an aqueous phase containing the metal ions and an organic phase containing the extractant dissolved in a diluent—are brought into contact. rsc.org The extractant selectively complexes with the target metal ions, transferring them to the organic phase.
Phosphine oxides are widely used for the extraction of numerous metal ions. Commercial extractants like Cyanex 923, which is a mixture of trialkyl (hexyl and octyl) phosphine oxides, are employed for the recovery and separation of REEs, uranium, and other valuable metals. researchgate.netnih.govrsc.orgcas.cn These extractants are effective in highly acidic media, such as nitrate (B79036) or chloride solutions. researchgate.net
The extraction of trivalent lanthanides (Ln³⁺) from acidic nitrate solutions by a generic trialkylphosphine oxide (R₃PO) typically follows a solvation mechanism, as shown in the following equilibrium:
Ln³⁺(aq) + 3NO₃⁻(aq) + nR₃PO(org) ⇌ Ln(NO₃)₃(R₃PO)ₙ(org)
Here, 'n' represents the number of extractant molecules (solvation number) complexing the metal salt. For trivalent REEs, this number is often between 2 and 4. researchgate.net
The efficiency of extraction is highly dependent on factors such as the acidity of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent. researchgate.net Research has shown that phosphine oxides can achieve high extraction efficiencies for a broad range of metals. rcsi.sciencenih.gov
Table 2: Extraction Efficiency of Selected Metal Ions with Phosphine Oxide-Based Systems
| Extractant System | Target Metal Ion(s) | Aqueous Phase | Organic Phase | Extraction Efficiency (%) | Ref. |
| Cyanex 923 | Dysprosium(III) | 0.2 M NaNO₃ | 0.2 M Cyanex 923 in kerosene | >90% (pH dependent) | researchgate.net |
| Trioctylphosphine (B1581425) oxide (TOPO) | Lanthanum(III), Cerium(III), Yttrium(III) | 1 M HNO₃ / KSCN | 0.1 M TOPO in kerosene | ~85% | researchgate.net |
| Aminomethylphosphine oxides | Samarium, Lutetium, etc. | Perchloric acid | Toluene | up to 80% | researcher.life |
| Perfluorinated phosphine oxides | Cd(II), Co(II), Hg(II), Pb(II) | Aqueous | Perfluorinated solvent | >75% | nih.gov |
| Cyanex 923 | Scandium(III) from REEs | Ethylene glycol + LiCl | n-dodecane | High separation factor | rsc.org |
This table provides illustrative examples of the application of phosphine oxides in liquid-liquid extraction processes.
Q & A
Q. Table 1: Yield Comparison for Synthetic Methods
| Method | Yield (%) | Reference |
|---|---|---|
| Aniline displacement at 170°C | 45.4 | |
| Ammonia-mediated synthesis* | 61.9* |
*Note: Ammonia synthesis refers to intermediate steps involving hexamethylenetetramine formation.
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR spectroscopy : P NMR identifies phosphorus environments (e.g., shifts near δ 20–30 ppm for phosphine oxides). H and C NMR confirm dimethylaminomethyl group integrity .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths and angles, critical for verifying molecular geometry .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOP: 246.17 g/mol) .
Advanced: How does this compound participate in coordination chemistry, and what are its ligand properties?
This compound acts as a tertiary phosphine oxide ligand , donating electron density via the phosphoryl oxygen. Key applications include:
- Metal coordination : Forms complexes with lanthanides or transition metals, enhancing catalytic activity in cross-coupling reactions. Comparative studies with trioctylphosphine oxide (TOPO) suggest stronger Lewis basicity due to dimethylaminomethyl substituents .
- Electronic effects : The electron-rich dimethylamino groups stabilize metal centers, as evidenced by X-ray absorption spectroscopy in analogous systems .
Advanced: How can researchers resolve contradictions in experimental data involving this compound?
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, moisture exclusion) to address yield discrepancies.
- Crystallographic validation : Use SHELXD or SHELXE to resolve structural ambiguities, particularly for polymorphic forms .
- Spectroscopic cross-validation : Correlate P NMR data with computational models (DFT) to confirm oxidation state and bonding .
Example : Discrepancies in reported melting points may arise from impurities; thermogravimetric analysis (TGA) under nitrogen can clarify thermal stability .
Advanced: What are the stability considerations for this compound under varying experimental conditions?
- Thermal stability : Decomposition above 200°C, necessitating low-temperature storage (<4°C) for long-term stability .
- Moisture sensitivity : Hygroscopic nature requires anhydrous handling (e.g., glovebox) to prevent hydrolysis .
- Oxidative resistance : Less prone to oxidation than tertiary phosphines but may degrade under strong oxidizers (e.g., HNO) .
Advanced: How does this compound compare to other phosphine oxides in catalytic applications?
- Activity vs. TOPO : While trioctylphosphine oxide (TOPO) is widely used in uranium extraction, this compound exhibits superior solubility in polar solvents and higher ligand versatility due to its amino functionality .
- Reactivity in cross-coupling : Outperforms triphenylphosphine oxide in palladium-catalyzed reactions, attributed to stronger electron-donating groups .
Q. Table 2: Comparative Ligand Properties
| Property | Tris(dimethylaminomethyl)PO | TOPO | Triphenylphosphine Oxide |
|---|---|---|---|
| Solubility in THF | High | Moderate | Low |
| Electron-donating capacity | Strong | Moderate | Weak |
| Thermal stability (°C) | 200 | 52–55 | 156 |
Basic: What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
